molecular formula C10H16N2 B579071 (Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine CAS No. 17397-15-8

(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine

Cat. No.: B579071
CAS No.: 17397-15-8
M. Wt: 164.252
InChI Key: XLXGSRAIAOWWSF-OXAWKVHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Azinobis(1-cyclopropylethane) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is known for its unique structure, which includes two cyclopropyl groups connected by an azino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Azinobis(1-cyclopropylethane) typically involves the reaction of cyclopropylamine with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 1,1’-Azinobis(1-cyclopropylethane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-Azinobis(1-cyclopropylethane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,1’-Azinobis(1-cyclopropylethane) involves its interaction with molecular targets through its azino linkage and cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Azinobis(1-cyclopropylmethane): Similar structure but with a methane linkage instead of ethane.

    1,1’-Azinobis(1-cyclopropylpropane): Similar structure but with a propane linkage.

    1,1’-Azinobis(1-cyclopropylbutane): Similar structure but with a butane linkage.

Uniqueness

1,1’-Azinobis(1-cyclopropylethane) is unique due to its specific azino linkage and the presence of cyclopropyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

17397-15-8

Molecular Formula

C10H16N2

Molecular Weight

164.252

IUPAC Name

(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine

InChI

InChI=1S/C10H16N2/c1-7(9-3-4-9)11-12-8(2)10-5-6-10/h9-10H,3-6H2,1-2H3/b11-7-,12-8-

InChI Key

XLXGSRAIAOWWSF-OXAWKVHCSA-N

SMILES

CC(=NN=C(C)C1CC1)C2CC2

Synonyms

1,1/'-Azinobis(1-cyclopropylethane)

Origin of Product

United States

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